molecular formula C12H12N2O3 B8046491 Ethyl 2-(quinazolin-4-yloxy)acetate

Ethyl 2-(quinazolin-4-yloxy)acetate

Cat. No. B8046491
M. Wt: 232.23 g/mol
InChI Key: JYKMCYFPFYYJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(quinazolin-4-yloxy)acetate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Natural Product Isolation and Biological Activity : Quinazolin-4-one derivatives isolated from Streptomyces species were studied, revealing new natural products with potential biological activities. However, these compounds showed no activity against various microorganisms and algae (Maskey et al., 2004).

  • Synthesis and Antimicrobial Activity : Metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy-acetic acid were synthesized, showing antibacterial and antifungal activities (Hussien et al., 2017).

  • Chemical Reactions and Product Formation : Research on the reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives has been conducted, exploring the formation of various chemical structures and potential applications in chemical synthesis (Deady et al., 1989).

  • Synthesis and Crystal Structure Analysis : The synthesis and structural analysis of quinazoline-4-ylidene acetate derivatives have been carried out, contributing to the understanding of their chemical properties and potential applications in material science and drug design (Tulyasheva et al., 2005).

  • Anticonvulsant Agents : Derivatives of 3H-quinazolin-4-one have been synthesized and evaluated as potential anticonvulsant agents, indicating the significance of quinazoline derivatives in the development of new pharmacological agents (Kabra et al., 2011).

  • Synthesis and Pharmacological Study : Ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates have been synthesized and tested for analgesic, anti-inflammatory activities, highlighting their potential as novel therapeutic agents (Daidone et al., 1994).

  • Histone Deacetylase-6 Inhibitors : Quinazolin-4-one derivatives have been designed as selective histone deacetylase-6 inhibitors, showing promise in the treatment of Alzheimer's disease (Yu et al., 2013).

  • Antimicrobial Activity : Several quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (El-Shenawy, 2017).

  • Corrosion Inhibition : Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating the versatility of quinazoline derivatives in industrial applications (Chen et al., 2021).

properties

IUPAC Name

ethyl 2-quinazolin-4-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-11(15)7-17-12-9-5-3-4-6-10(9)13-8-14-12/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKMCYFPFYYJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(quinazolin-4-yloxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.